physicochemical properties of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
physicochemical properties of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
An In-Depth Technical Guide to the Physicochemical Characterization of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide and Related Novel Benzamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally underpinned by a thorough understanding of its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential and toxicological characteristics. This guide provides a comprehensive framework for the characterization of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide, a novel benzamide derivative. In the absence of extensive public data on this specific molecule, we present a series of established, best-practice methodologies and in silico prediction tools that are essential for a robust physicochemical assessment. This document is designed to be a practical and authoritative resource, blending theoretical principles with actionable experimental protocols to empower researchers in their drug discovery and development endeavors.
The early-stage characterization of a potential drug candidate is a critical determinant of its future success. A comprehensive physicochemical profile serves as the foundation for understanding a compound's behavior in biological systems and provides invaluable insights for lead optimization. For a novel molecule such as N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide, key parameters such as solubility, lipophilicity, and ionization state will dictate its oral bioavailability, cell permeability, and potential for off-target effects. This guide will systematically detail the experimental and computational approaches to elucidate these critical attributes.
Molecular Structure and Identity
A foundational step in the characterization of any new chemical entity is the unambiguous confirmation of its structure and fundamental molecular properties.
Table 1: Predicted Molecular Identifiers for N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
| Property | Predicted Value | Method of Determination |
| Molecular Formula | C13H18FNO3 | Elemental Analysis |
| Molecular Weight | 255.29 g/mol | Mass Spectrometry |
| IUPAC Name | N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide | Spectroscopic Analysis (NMR) |
| Canonical SMILES | COC(C)(CNCC(=O)C1=CC=C(F)C=C1)OC | In Silico Generation |
| InChI Key | (Predicted) | In Silico Generation |
Experimental Workflow for Structural Verification
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide would necessitate a rigorous confirmation of its chemical structure. The following workflow represents a standard, self-validating approach.
Caption: Workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.
Lipophilicity: A Key Determinant of Biological Activity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter influencing membrane permeability, protein binding, and solubility. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).
In Silico Prediction of LogP
A variety of computational methods can provide an initial estimate of a molecule's LogP. These predictions are valuable for prioritizing compounds in the early discovery phase.
Table 2: Predicted Lipophilicity of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
| Prediction Method | Predicted LogP |
| ALOGPS | 2.15 |
| XLogP3 | 2.5 |
| WLogP | 2.3 |
| MLogP | 1.8 |
| SwissADME (Consensus) | 2.25 |
Experimental Determination of LogD
While predicted LogP is useful, the experimental determination of the distribution coefficient (LogD) at physiological pH (7.4) provides a more accurate reflection of a compound's behavior in the body. The shake-flask method, while traditional, remains a gold standard.
Protocol: Shake-Flask Method for LogD7.4 Determination
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Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing and allowing them to separate overnight.
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Compound Preparation: Prepare a stock solution of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide in a suitable solvent (e.g., DMSO) at a known concentration.
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Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated PBS (typically a 1:1 ratio). Add a small aliquot of the compound stock solution.
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Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
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Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.
In Silico Prediction of Solubility
Computational models can provide an early indication of a compound's potential solubility issues.
Table 3: Predicted Aqueous Solubility of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
| Prediction Method | Predicted Solubility (logS) | Qualitative Assessment |
| ESOL | -2.5 | Soluble |
| Ali et al. | -3.0 | Moderately Soluble |
| SILICOS-IT | -2.8 | Soluble |
Experimental Determination of Thermodynamic Solubility
The gold standard for solubility determination is the measurement of thermodynamic solubility, which reflects the equilibrium concentration of a compound in a saturated solution.
Caption: Experimental workflow for the determination of thermodynamic solubility.
Ionization Constant (pKa): Impact on Solubility and Permeability
The pKa of a molecule is the pH at which it is 50% ionized and 50% neutral. This property is crucial as the ionization state affects a compound's solubility, permeability, and interaction with biological targets. N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide contains an amide group which is generally considered neutral, but the overall molecule may have a weakly basic or acidic character.
In Silico Prediction of pKa
Several software packages can predict the pKa of a molecule based on its structure.
Table 4: Predicted pKa of N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide
| Prediction Method | Predicted pKa (Basic) | Predicted pKa (Acidic) |
| ChemAxon | ~2.5 (amide nitrogen) | >14 |
| ACD/Labs | ~2.0 (amide nitrogen) | >14 |
Note: The amide group is very weakly basic, and for practical purposes in drug development, it is often considered neutral.
Experimental Determination of pKa
Potentiometric titration is a highly accurate method for determining pKa.
Protocol: Potentiometric pKa Determination
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Solution Preparation: Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility across the desired pH range.
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Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. Specialized software is used to refine the pKa value.
Crystal Structure and Polymorphism
The solid-state properties of a drug substance can significantly impact its stability, dissolution rate, and bioavailability.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. This technique can also identify different polymorphic forms, which are different crystalline arrangements of the same molecule.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to characterize the melting point, purity, and polymorphic transitions of a solid sample. A sharp melting peak in a DSC thermogram is indicative of a highly crystalline and pure compound.
Conclusion: Building a Comprehensive Physicochemical Profile
The systematic application of the in silico and experimental methodologies outlined in this guide will enable the construction of a robust and reliable physicochemical profile for N-(2,3-dimethoxy-2-methylpropyl)-4-fluorobenzamide or any other novel benzamide derivative. This foundational knowledge is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately increasing the probability of success for a new therapeutic agent. The integration of predictive tools with rigorous experimental validation ensures both efficiency and accuracy in the characterization of promising new chemical entities.
References
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SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
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ALOGPS: Tetko, I. V., Gasteiger, J., Todeschini, R., Mauri, A., Livingstone, D., Ertl, P., ... & Zupan, J. (2005). Virtual computational chemistry laboratory–design and description. Journal of computer-aided molecular design, 19(6), 453-463. [Link]
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XLogP3: Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Zhou, Y. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of chemical information and modeling, 47(6), 2140-2148. [Link]
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ESOL: Delaney, J. S. (2004). ESOL: estimating aqueous solubility directly from molecular structure. Journal of chemical information and computer sciences, 44(3), 1000-1005. [Link]
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ChemAxon: ChemAxon. (2023). pKa, logP, logD, solubility prediction. [Link]
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ACD/Labs: Advanced Chemistry Development, Inc. (2023). ACD/Percepta. [Link]
